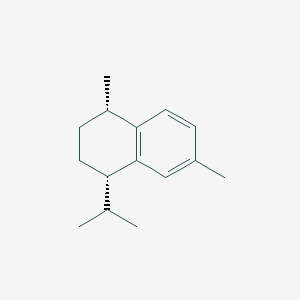
Diphosphorus(.1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphosphorus(.1+) is a member of diatomic phosphorus and an inorganic radical cation.
科学的研究の応用
1. Asymmetric Hydrogenation
Diphosphorus ligands, especially C1-symmetric diphosphorus ligands, are significant in asymmetric hydrogenation. This process is vital in producing chiral compounds used in pharmaceutical intermediates, bioactive molecules, drug molecules, agrochemicals, and fragrances. The use of these ligands enhances the effectiveness of metal-catalyzed asymmetric hydrogenation of various C=C bonds (Sen & Chikkali, 2021).
2. Metal Complexes of Diphosphorus
Diphosphorus has been used to create the first metal complex of a neutral diphosphorus molecule. This complex is a heavy analog of metal dinitrogen compounds, showcasing the reactivity of diphosphorus in such formations (Abbenseth & Goicoechea, 2021).
3. Reactivity with Organic Dienes
Diphosphorus molecules show high reactivity when generated in homogeneous solution. This property allows them to interact efficiently with organic dienes, leading to the formation of organodiphosphorus compounds. Such reactivity is crucial for the synthesis of complex organic molecules (Piro et al., 2006).
4. Catalysis with Small Bite-Angle Ligands
Diphosphorus ligands with small bite-angles are used in various catalytic reactions. Their unique properties allow for efficient catalysis in processes like ethene oligomerization, polymerization, hydroacylation, hydrogenation, and transfer hydrogenation (Mansell, 2017).
5. In Rhodium Catalyzed Asymmetric Hydroformylation
Hybrid diphosphorus ligands are employed in rhodium-catalyzed asymmetric hydroformylation of alkenes. They exhibit superior performance compared to C2 symmetric counterparts in terms of catalytic efficiency and selectivity (Chikkali et al., 2014).
特性
分子式 |
P2+ |
|---|---|
分子量 |
61.947524 g/mol |
InChI |
InChI=1S/P2/c1-2/q+1 |
InChIキー |
GSQBFINVLXKPNU-UHFFFAOYSA-N |
正規SMILES |
P#[P+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


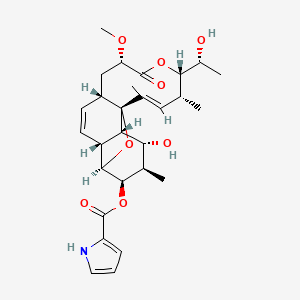
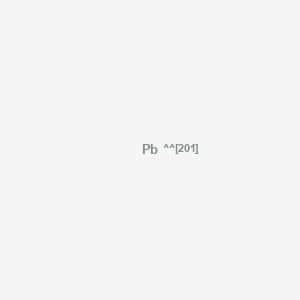
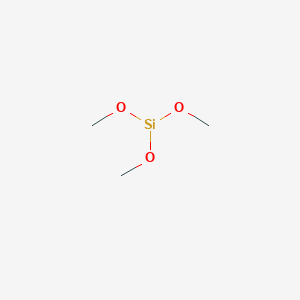
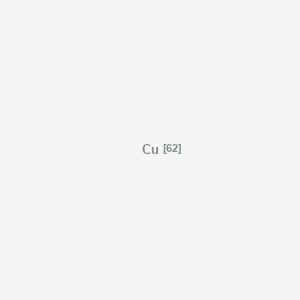
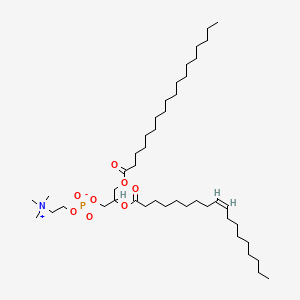
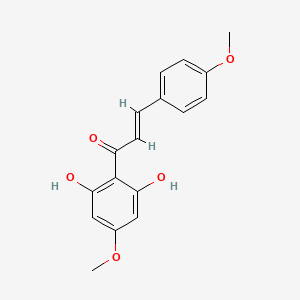
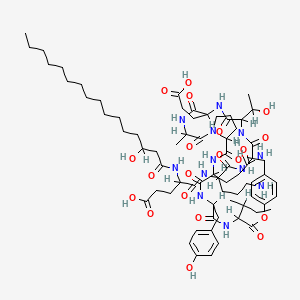
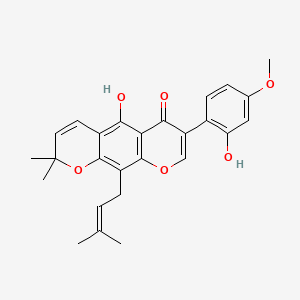
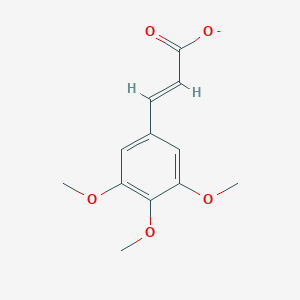
![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
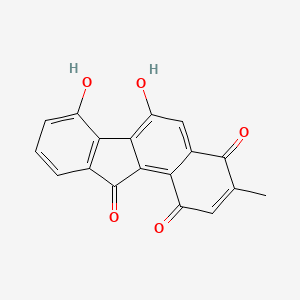
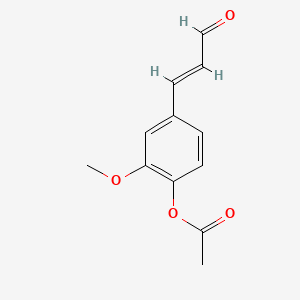
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1233963.png)
